

Application Notes: The Role of Dodecaethylene Glycol in Synthesizing Advanced Hydrophilic Polymers

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Compound of Interest					
Compound Name:	Dodecaethylene glycol				
Cat. No.:	B1679188	Get Quote			

Introduction

Hydrophilic polymers are fundamental to advancements in drug delivery, tissue engineering, and bioconjugation. Among these, polymers based on polyethylene glycol (PEG) are exceptionally prominent due to their biocompatibility, non-immunogenicity, and solubility in aqueous environments.[1][2][3] Traditionally, PEG synthesis via the polymerization of ethylene oxide results in a mixture of polymer chains of varying lengths, a state known as polydispersity. [4] This lack of uniformity can lead to inconsistencies in batch-to-batch production and ambiguous structure-activity relationships in biomedical applications.

Dodecaethylene glycol (PEG12) is a discrete PEG (dPEG®) molecule, meaning it consists of exactly twelve ethylene glycol units.[4] Its monodisperse nature offers a solution to the challenges posed by polydisperse PEGs. By using a precisely defined linker or polymer building block, researchers can synthesize hydrophilic polymers with uniform molecular weight and structure. This precision is critical for developing sophisticated drug delivery systems, where the pharmacokinetics and biodistribution of a therapeutic agent can be finely tuned.[5][6] [7] The use of **dodecaethylene glycol** and other discrete PEGs allows for the creation of well-defined nanoparticles, hydrogels, and bioconjugates with predictable and reproducible properties.[4][8]

Key Applications and Advantages



- Precision in Drug Delivery: In drug delivery systems, dodecaethylene glycol can be used
 as a hydrophilic block in amphiphilic copolymers.[9] These copolymers self-assemble into
 micelles or nanoparticles that can encapsulate hydrophobic drugs, enhancing their solubility
 and stability in physiological environments.[9][10] The uniform length of the PEG12 chain
 ensures that the resulting nanoparticles have a consistent size and surface chemistry, which
 is crucial for controlling drug release kinetics and avoiding rapid clearance by the immune
 system.[8]
- Controlled Bioconjugation (PEGylation): PEGylation, the process of attaching PEG chains to proteins, peptides, or other biomolecules, is a widely used strategy to improve the therapeutic efficacy of drugs.[5][6] Using monodisperse dodecaethylene glycol as the PEGylating agent ensures that the resulting conjugate is a single, well-characterized molecule rather than an intractable mixture. This simplifies purification and analysis and leads to more predictable biological activity.[4]
- Advanced Hydrogel Formation: Hydrogels are crosslinked polymer networks that can absorb
 large amounts of water, making them ideal for tissue engineering and controlled drug
 release. Dodecaethylene glycol derivatives with reactive end-groups can be used as
 crosslinkers to form hydrogels with a defined network structure.[7][11] The precise length of
 the crosslinker influences the mechanical properties, swelling ratio, and drug diffusion rates
 of the hydrogel.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Monodisperse Dodecaethylene Glycol

This protocol describes a stepwise method for synthesizing **dodecaethylene glycol** on a solid support, adapted from methodologies developed for creating discrete PEG structures.[4] This approach involves the sequential addition of a tetraethylene glycol (PEG4) monomer unit to a resin-bound starter molecule.

Materials:

Wang Resin (solid support)[4]



- Monomer: Dodecaethylene glycol (PEG) and derivatives with eight and twelve ethylene glycol units were synthesized by stepwise addition of tetraethylene glycol monomers on a polystyrene solid support[4]
- Sodium Hydride (NaH)
- Dimethylformamide (DMF)
- Dichloroacetic acid (DCA) in Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Standard solid-phase synthesis vessel

Methodology:

- Resin Swelling and Starter Loading:
 - Swell the Wang resin in DMF for 1 hour.
 - Load the first tetraethylene glycol unit onto the resin according to standard solid-phase synthesis procedures.
- Deprotonation:
 - Wash the resin thoroughly with DMF.
 - Add a solution of NaH in DMF to the resin to deprotonate the terminal hydroxyl group of the resin-bound PEG.
 - Agitate the mixture for 30 minutes at room temperature.
- · Coupling (Williamson Ether Synthesis):
 - Wash the resin to remove excess NaH.
 - Add a solution of the tosylated DMT-protected tetraethylene glycol monomer in DMF to the vessel.



- Allow the reaction to proceed for 2-4 hours at room temperature to form the ether linkage.
 [4]
- Wash the resin extensively with DMF to remove unreacted monomer.
- Detritylation:
 - Wash the resin with DCM.
 - Add a solution of 3% DCA in DCM to the resin to remove the acid-labile DMT protecting group from the newly added monomer.
 - Agitate for 10-15 minutes until the characteristic orange color of the trityl cation is observed.
 - Wash the resin with DCM and DMF.
- Chain Elongation:
 - Repeat the deprotonation, coupling, and detritylation steps (2-4) two more times to achieve a total of three coupled PEG4 units, resulting in a resin-bound dodecaethylene glycol (PEG12) chain.
- Cleavage from Resin:
 - After the final cycle, wash the resin with DCM and dry it under vacuum.
 - Treat the resin with a cleavage cocktail (e.g., 95% TFA in water) for 2-3 hours to cleave the final product from the Wang resin.[4]
 - Filter the resin and collect the filtrate.
 - Precipitate the crude dodecaethylene glycol product in cold diethyl ether and collect it by filtration.

Protocol 2: Synthesis of α,ω -Diamino-Dodecaethylene Glycol



This protocol details the conversion of the terminal hydroxyl groups of **dodecaethylene glycol** into primary amine groups, a common functionalization for subsequent conjugation reactions. The method involves mesylation followed by nucleophilic substitution with an azide, and finally, reduction.[5]

Materials:

- Dodecaethylene glycol
- Triethylamine (TEA)
- Methanesulfonyl chloride (MsCl)
- Dichloromethane (DCM), anhydrous
- Sodium azide (NaN3)
- Dimethylformamide (DMF)
- Triphenylphosphine (PPh3) or Hydrogen gas with Palladium on Carbon (H2/Pd-C) for reduction
- Tetrahydrofuran (THF)

Methodology:

- Mesylation of Terminal Hydroxyls:
 - Dissolve dodecaethylene glycol in anhydrous DCM and cool the solution to 0°C in an ice bath.
 - Add triethylamine (2.5 equivalents per hydroxyl group) to the solution.
 - Slowly add methanesulfonyl chloride (2.2 equivalents per hydroxyl group) dropwise while maintaining the temperature at 0°C.
 - Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.



 Wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the dodecaethylene glycol dimesylate.

Azidation:

- Dissolve the dimesylate product in DMF.
- Add sodium azide (5 equivalents per mesyl group) to the solution.
- Heat the reaction mixture to 80-90°C and stir for 24 hours.
- After cooling, pour the mixture into water and extract the product with DCM.
- Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under vacuum to obtain the α , ω -diazido-**dodecaethylene glycol**.
- Reduction to Amine (Staudinger Reaction):
 - Dissolve the diazido product in THF.
 - Add triphenylphosphine (2.5 equivalents per azide group) portion-wise to the solution.
 Nitrogen gas will evolve.
 - Stir the mixture at room temperature for 12 hours.
 - Add a small amount of water and stir for another 6 hours to hydrolyze the iminophosphorane intermediate.
 - Evaporate the solvent and purify the resulting α,ω -diamino-**dodecaethylene glycol** using column chromatography to remove triphenylphosphine oxide.

Data Presentation

Table 1: Summary of Yields for Solid-Phase Synthesis of Discrete PEGs

This table presents representative data for the synthesis of monodisperse PEG oligomers using a solid-phase approach. The data highlights the efficiency of the stepwise coupling method.



Product	Theoretical Mass (Da)	Observed Mass (ESI-MS)	Purity (%)	Reference
(PEG)8	370.4	370.2	>95%	[4]
(PEG) ₁₂	546.6	546.3	>90%	[4]
(PEG) ₁₆	722.8	722.5	86%	[4]

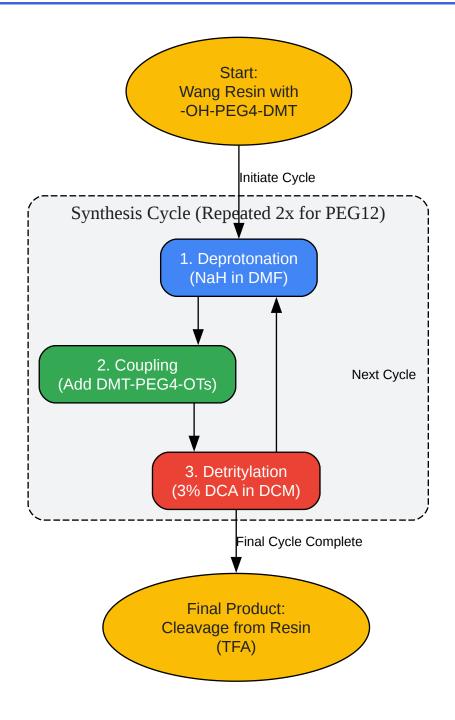
Table 2: Representative ¹H-NMR Characterization Data for Functionalized PEG

This table provides expected chemical shifts for key protons in functionalized PEG chains, which can be used to confirm successful synthesis. Data is based on typical values for PEG derivatives.[1][12]

Functional Group	Proton	Chemical Shift (δ, ppm) in CDCl₃	Reference
PEG Backbone	-O-CH ₂ -CH ₂ -O-	3.64 (s)	[1]
Mesylate	CH3-SO2-	3.17 (s)	[1]
-CH ₂ -O-SO ₂ -	4.30 (t)	[1]	
Amine	-CH ₂ -NH ₂	2.89 (t)	[1]
Acrylate	=CH ₂	5.8-6.4 (m)	[12]

Visualizations

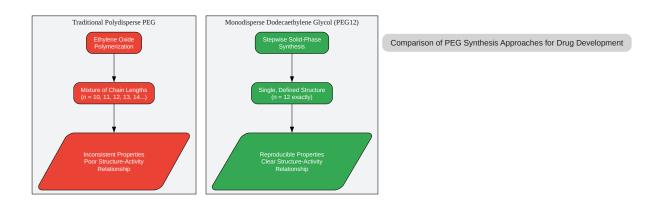




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Caption: Workflow for the solid-phase synthesis of dodecaethylene glycol (PEG12).

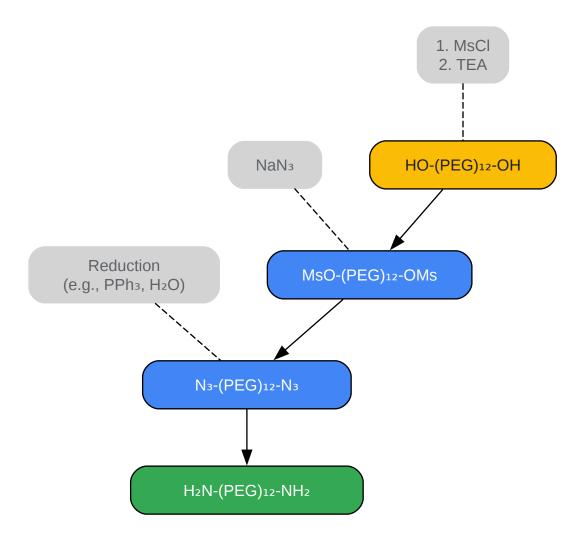




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Caption: Comparison of polydisperse vs. monodisperse PEG for drug development.





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Caption: Reaction pathway for the synthesis of α , ω -diamino-**dodecaethylene glycol**.

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